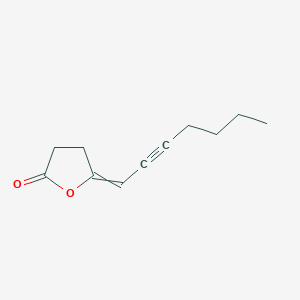
5-(Hept-2-YN-1-ylidene)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hept-2-YN-1-ylidene)oxolan-2-one is a chemical compound with a unique structure that includes an oxolan-2-one ring and a hept-2-yn-1-ylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hept-2-YN-1-ylidene)oxolan-2-one can be achieved through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction, such as the Sonogashira reaction. This method typically involves the reaction of 5-substituted 3-(prop-2-yn-1-yl)oxolan-2-ones with dihaloarenes or dihaloheteroarenes . The reaction conditions often include the use of palladium catalysts, copper co-catalysts, and bases like triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hept-2-YN-1-ylidene)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxolan-2-one ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-(Hept-2-YN-1-ylidene)oxolan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(Hept-2-YN-1-ylidene)oxolan-2-one involves its interaction with various molecular targets. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing pathways such as oxidation-reduction and nucleophilic substitution. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
2-Heptyn-1-ol: A related compound with similar reactivity but different structural features.
Oxolan-2-one: The parent compound of the oxolan-2-one ring system.
Uniqueness
5-(Hept-2-YN-1-ylidene)oxolan-2-one is unique due to its combination of an oxolan-2-one ring and a hept-2-yn-1-ylidene substituent
Propiedades
Número CAS |
142337-66-4 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
5-hept-2-ynylideneoxolan-2-one |
InChI |
InChI=1S/C11H14O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h7H,2-4,8-9H2,1H3 |
Clave InChI |
VMTKWEDSWHCGEC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC=C1CCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexakis[(trimethylsilyl)ethynyl]disiloxane](/img/structure/B15162361.png)
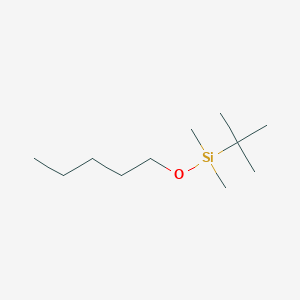
![2,2-Bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]octane](/img/structure/B15162370.png)

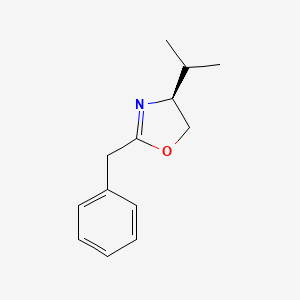
![Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B15162400.png)

![(Thieno[3,2-f]quinolin-2-yl)methanol](/img/structure/B15162412.png)

![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)
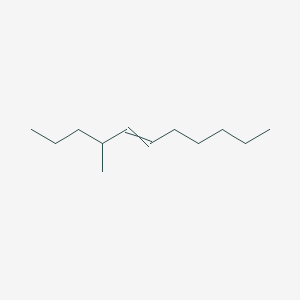
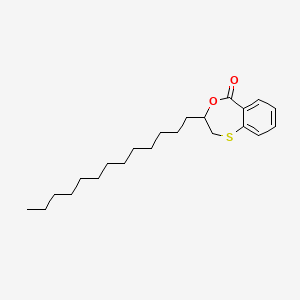
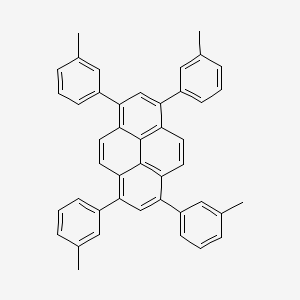
![Acetamide, 2,2,2-trifluoro-N-[4-(phenylamino)phenyl]-](/img/structure/B15162437.png)
